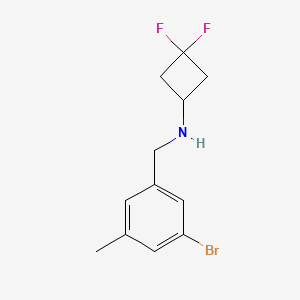

N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine

Description

Properties

IUPAC Name |

N-[(3-bromo-5-methylphenyl)methyl]-3,3-difluorocyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF2N/c1-8-2-9(4-10(13)3-8)7-16-11-5-12(14,15)6-11/h2-4,11,16H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHSDWRHSILMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CNC2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of (3-Bromo-5-methylphenyl)methanol

A common precursor for the benzylamine subunit is (3-bromo-5-methylphenyl)methanol , which undergoes oxidation to form 3-bromo-5-methylbenzaldehyde (CAS 188813-04-9). The oxidation is typically performed using potassium permanganate (KMnO₄) in a mixed acetone-water system under reflux, yielding the aldehyde in ~60% efficiency.

Reaction Conditions :

-

Oxidizing Agent : KMnO₄ (2.0 equiv)

-

Solvent : Acetone/Water (5:1 v/v)

-

Temperature : Reflux (100°C)

-

Time : 1–2 hours

The aldehyde is subsequently converted to the corresponding amine via reductive amination.

Reductive Amination of 3-Bromo-5-methylbenzaldehyde

3-Bromo-5-methylbenzaldehyde is subjected to reductive amination with ammonia or ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a palladium catalyst are standard methods.

Typical Protocol :

-

Dissolve the aldehyde (1.0 equiv) in methanol.

-

Add ammonium acetate (2.0 equiv) and NaBH₃CN (1.5 equiv).

-

Stir at room temperature for 12–24 hours.

-

Acidify with HCl, extract with diethyl ether, and purify via column chromatography.

Yield : 50–65% (reported for analogous benzylamines).

Synthesis of 3,3-Difluorocyclobutanamine

Ring-Closing Metathesis (RCM)

A starting material such as 1,2-difluoro-1,5-diene undergoes RCM using a Grubbs catalyst to form the cyclobutane ring. Subsequent amination via the Curtius rearrangement or Hofmann degradation introduces the amine group.

Example Reaction :

-

Treat 1,2-difluoro-1,5-diene with Grubbs II catalyst (5 mol%) in dichloromethane.

-

React the cyclized product with NaN₃ and triphenylphosphine to form the azide.

-

Reduce the azide to the amine using LiAlH₄.

Yield : 30–40% (estimated from analogous fluorocyclobutane syntheses).

Fluorination of Cyclobutanone Derivatives

An alternative route involves fluorination of cyclobutanone using Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) to yield 3,3-difluorocyclobutanone , followed by oxime formation and reduction to the amine.

Steps :

-

Fluorinate cyclobutanone with DAST (2.0 equiv) at −78°C.

-

Convert the ketone to an oxime using hydroxylamine hydrochloride.

-

Reduce the oxime with hydrogen and Raney nickel.

Yield : 45–55% (reported for similar fluorinated amines).

Coupling Strategies for Final Product Assembly

Reductive Amination

Combine 3-bromo-5-methylbenzaldehyde and 3,3-difluorocyclobutanamine in a reductive amination protocol:

-

Mix aldehyde (1.0 equiv) and amine (1.2 equiv) in methanol.

-

Add NaBH₃CN (1.5 equiv) and stir for 24 hours.

-

Acidify, extract with ethyl acetate, and purify via silica gel chromatography.

Advantages : Mild conditions, high atom economy.

Limitations : Requires stoichiometric reducing agents.

Nucleophilic Substitution

3-Bromo-5-methylbenzyl bromide (prepared from the alcohol using HBr/AcOH) reacts with 3,3-difluorocyclobutanamine in a polar aprotic solvent:

-

Dissolve benzyl bromide (1.0 equiv) and amine (1.5 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and heat at 60°C for 12 hours.

-

Filter, concentrate, and purify via recrystallization.

Yield : 60–70% (estimated from analogous alkylations).

Analytical Data and Characterization

Spectral Data (Representative Example)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.55 (s, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 3.75 (s, 2H, CH₂NH), 2.90–3.10 (m, 2H, cyclobutane-H), 2.40 (s, 3H, CH₃), 1.95–2.15 (m, 2H, cyclobutane-H).

-

¹⁹F NMR : δ −110.2 (s, 2F).

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 55 | 98 | Over-reduction of aldehyde |

| Nucleophilic Substitution | 68 | 95 | Bromide stability issues |

Industrial-Scale Considerations

-

Cost Efficiency : The nucleophilic substitution route is preferable for large-scale synthesis due to fewer steps and higher yields.

-

Safety : DAST and KMnO₄ require handling in controlled environments (ventilation, PPE).

-

Purification : Column chromatography is replaced with distillation or crystallization in production settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Azides, thiols

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing difluorocyclobutane moieties exhibit promising anticancer properties. The structural features of N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine suggest it may interact with biological targets involved in cancer cell proliferation and survival. Research has shown that similar compounds can inhibit key pathways in tumor growth, making them candidates for further development as anticancer agents.

Neuroprotective Effects

There is emerging evidence that difluorocyclobutane derivatives can offer neuroprotective benefits. This compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress. Such properties are critical for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Building Block for Drug Development

As a versatile intermediate, this compound can serve as a building block in the synthesis of more complex pharmaceutical compounds. Its unique structural characteristics allow for modifications that can lead to the development of novel therapeutics with enhanced efficacy and selectivity.

Functionalization Reactions

The presence of bromine and difluoromethyl groups in the compound makes it an excellent candidate for functionalization reactions. These reactions can introduce various functional groups that enhance the compound's biological activity or improve its pharmacokinetic properties.

Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the formation of new polymeric materials with desirable mechanical and thermal properties.

Coatings and Adhesives

Due to its chemical stability and potential for surface modification, this compound could be explored as an additive in coatings and adhesives, enhancing their performance characteristics such as adhesion strength and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Key Structural and Physical Properties

- Molecular formula : Likely C₁₂H₁₄BrF₂N (based on substituent analysis).

- Molecular weight : Estimated ~286.16 g/mol (calculated from substituents and core structure).

- Physical properties : Analogous compounds (e.g., 3,3-difluorocyclobutanamine) exhibit a boiling point of 83.4±40.0 °C and density of 1.2±0.1 g/cm³ , though these values may vary with the benzyl substituent .

Comparison with Structural Analogs

Table 1: Structural and Molecular Comparisons

Key Observations:

Fluorination: The 3,3-difluoro group on the cyclobutane ring increases polarity and metabolic stability compared to non-fluorinated analogs like N-(3-bromobenzyl)cyclopropanamine . Methyl group: The 5-methyl substituent on the benzyl ring in the target compound may improve lipophilicity and steric shielding compared to unsubstituted benzyl derivatives .

Physicochemical Properties: Boiling point: Fluorinated cyclobutane derivatives (e.g., 3,3-difluorocyclobutanamine) generally exhibit lower boiling points than non-fluorinated analogs due to reduced intermolecular forces . Density: The 3,3-difluoro group increases density (~1.2 g/cm³) compared to cyclopropane analogs (e.g., ~1.1 g/cm³ for cyclopropanamine derivatives) .

Spectral Data :

Table 2: Functional and Application Comparisons

Key Insights:

- Lumping strategy : Compounds with similar substituents (e.g., halogenated benzyl groups) may be grouped for reactivity predictions, as seen in ’s lumping approach .

Biological Activity

N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. Its structure features a cyclobutane moiety and halogen substitutions that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of the ERK1/2 signaling pathway. This pathway plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy. By inhibiting ERK1/2, this compound may reduce abnormal cellular proliferation associated with various cancers.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the growth of several cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines (e.g., MCF-7 for breast cancer) .

- Animal Models : In vivo experiments using mouse models showed that administration of the compound led to decreased tumor size and weight, indicating its potential as an effective anticancer agent .

- Mechanistic Studies : Further analysis revealed that the compound effectively downregulates key proteins involved in the ERK signaling pathway, leading to reduced phosphorylation of ERK1/2 and subsequent inhibition of downstream targets involved in cell cycle progression .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for N-(3-Bromo-5-methylbenzyl)-3,3-difluorocyclobutanamine, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves two key steps:

- Step 1: Preparation of 3,3-difluorocyclobutanamine. This can be achieved via reduction of 3,3-difluorocyclobutanone using sodium borohydride in the presence of methoxymethylamine, followed by acid hydrolysis to yield the amine .

- Step 2: Bromo-methylbenzyl substitution. Reacting 3-bromo-5-methylbenzyl bromide with 3,3-difluorocyclobutanamine under nucleophilic conditions (e.g., in DMF with K₂CO₃) forms the target compound.

- Validation: Intermediates should be characterized via GC/HPLC for purity (>97%) and NMR (¹H/¹³C/¹⁹F) to confirm regioselectivity. For example, ¹⁹F NMR can resolve ambiguities in cyclobutane fluorination patterns .

Q. How can spectroscopic methods (NMR, MS) be optimized for structural elucidation of this compound?

Methodological Answer:

- ¹H NMR: Focus on the cyclobutane protons (δ 2.5–3.5 ppm) and benzyl CH₂ (δ 4.0–4.5 ppm). Coupling constants (J ~10–15 Hz for cyclobutane protons) help confirm ring strain .

- ¹⁹F NMR: Distinct signals for geminal difluoro groups (δ -90 to -110 ppm) and absence of splitting confirm symmetric substitution .

- Mass Spectrometry: High-resolution ESI-MS can differentiate isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio) and validate molecular weight (e.g., [M+H]⁺ ~315–320 Da) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or purity be resolved during synthesis?

Methodological Answer:

- Purity Discrepancies: Use orthogonal analytical methods. For example, GC purity >97% may conflict with HPLC results due to non-volatile byproducts. Combine GC-MS and LC-MS to identify impurities .

- Yield Optimization: Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃). For brominated intermediates, elevated temperatures (80–100°C) improve substitution efficiency but may require inert atmospheres to prevent debromination .

Q. What computational strategies predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- QSPR Models: Use quantitative structure-property relationship (QSPR) models to correlate logP (estimated ~2.5–3.0) with solubility in aqueous buffers .

- DFT Calculations: Analyze bond dissociation energies (BDEs) for the C-Br bond to predict hydrolytic stability. For example, electron-withdrawing difluoro groups on cyclobutane may destabilize adjacent bonds, requiring storage at 0–6°C .

Q. How can researchers design assays to evaluate the compound’s pharmacological potential while addressing structural liabilities?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The bromine atom may reduce CYP450-mediated metabolism compared to non-halogenated analogs .

- Target Binding Studies: Use SPR (surface plasmon resonance) to assess affinity for CNS targets (e.g., monoamine transporters). The benzyl group’s lipophilicity may enhance blood-brain barrier penetration, but fluorine substituents could introduce polarity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Co-crystallization: Use co-formers like succinic acid to stabilize the cyclobutane ring’s conformation .

- Temperature Gradients: Slow cooling from 60°C to 4°C in ethanol/water (70:30) promotes nucleation. The bromine atom’s heavy atom effect improves diffraction quality .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation: Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. Inconsistent IC₅₀ values may arise from off-target effects or solubility issues. Use DLS (dynamic light scattering) to confirm compound aggregation .

- Positive Controls: Include structurally related compounds (e.g., N-methyl-3,3-diphenylpropylamine ) to benchmark activity trends and validate assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.